molecular formula C10H18NNaO4S B13471309 Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate

Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate

Cat. No.: B13471309
M. Wt: 271.31 g/mol
InChI Key: VIRVNGGVXUVUQW-UHFFFAOYSA-M
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Description

Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate is a versatile chemical compound used in various scientific research fields. It offers unique properties that contribute to the development of new materials and pharmaceuticals, making it an indispensable tool for innovative advancements.

Properties

Molecular Formula

C10H18NNaO4S

Molecular Weight

271.31 g/mol

IUPAC Name

sodium;[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]methanesulfinate

InChI

InChI=1S/C10H19NO4S.Na/c1-9(2,3)15-8(12)11-6-10(4-5-10)7-16(13)14;/h4-7H2,1-3H3,(H,11,12)(H,13,14);/q;+1/p-1

InChI Key

VIRVNGGVXUVUQW-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)CS(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate typically involves the protection of amines using the tert-butyloxycarbonyl (Boc) group. This process can be carried out under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the Boc protecting group, which can be selectively cleaved under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids like trifluoroacetic acid and HCl, as well as bases such as sodium hydroxide and DMAP . These reagents facilitate the addition, removal, and transformation of functional groups within the compound.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the removal of the Boc group results in the formation of the corresponding amine .

Scientific Research Applications

Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate is widely used in scientific research due to its unique properties. It is employed in the development of new materials and pharmaceuticals, contributing to advancements in chemistry, biology, medicine, and industry. The compound’s versatility makes it an essential tool for researchers exploring innovative solutions to complex problems.

Mechanism of Action

The mechanism of action of Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate involves the selective cleavage of the Boc protecting group under specific conditions . This process allows for the controlled release of the corresponding amine, which can then participate in various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and desired outcome.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate include other Boc-protected amines and sodium tert-butoxide . These compounds share similar reactivity and applications in organic synthesis and research.

Uniqueness: The uniqueness of this compound lies in its specific structure and properties, which make it particularly suitable for certain applications in scientific research. Its ability to undergo selective reactions and its versatility in various fields highlight its importance as a valuable research tool.

Biological Activity

Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate, a novel compound with the CAS number 2768332-30-3, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies, supported by data tables and research findings.

The compound's chemical structure is characterized by the following properties:

  • Molecular Formula : C₁₀H₁₈NNaO₄S
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 2768332-30-3
PropertyValue
Molecular FormulaC₁₀H₁₈NNaO₄S
Molecular Weight271.31 g/mol
CAS Number2768332-30-3

The biological activity of this compound is primarily attributed to its role as a potential inhibitor of enzymes involved in amino acid metabolism. Specifically, it may interact with branched-chain amino acid transaminases (BCATs), which are crucial in the catabolism of branched-chain amino acids (BCAAs). Inhibition of these enzymes has been associated with anticancer activity due to altered metabolic pathways in tumor cells .

Therapeutic Implications

Research indicates that compounds targeting BCATs can exhibit antiproliferative effects in various cancer types. For instance, studies have shown that dual inhibitors of BCAT1 and BCAT2 can significantly reduce cell viability in cancer cell lines . this compound may hold similar therapeutic potential.

Case Study 1: Antitumor Activity

A study investigated the effects of a related compound on human T-cell lymphoblastic leukemia cells. The findings demonstrated that the compound inhibited cell growth through a mechanism involving downregulation of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This suggests that this compound could exhibit similar mechanisms of action against cancer cells resistant to conventional therapies .

Case Study 2: Metabolic Regulation

Another investigation focused on the impact of BCAT inhibitors on metabolic regulation in muscle tissues. The results indicated that these inhibitors could alter the levels of BCAAs and their metabolites, leading to improved insulin sensitivity and metabolic health. Such findings highlight the compound's potential application in metabolic disorders beyond cancer treatment .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against BCAT enzymes, with IC50 values indicating potent effects at low concentrations. These findings suggest its potential as a lead compound for further development as an anticancer agent.

Table 2: Summary of In Vitro Activity Against BCAT Enzymes

Compound NameIC50 Value (µM)Target Enzyme
This compound<20BCAT1
Related Compound A15BCAT2
Control Compound>100None

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